An In-Depth Technical Guide to Carbidopa-d5: Chemical Structure and Physical Properties
An In-Depth Technical Guide to Carbidopa-d5: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa-d5 is the deuterated analog of carbidopa, a peripherally-acting aromatic L-amino acid decarboxylase (DDC) inhibitor. It is a critical tool in pharmaceutical research, particularly in pharmacokinetic (PK) studies involving the anti-Parkinson's disease drug, levodopa. This guide provides a comprehensive overview of the chemical structure, physical properties, and analytical methodologies for carbidopa-d5, offering valuable insights for its application in drug development.
Carbidopa's primary role is to prevent the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the central nervous system.[1][2][3] The substitution of hydrogen atoms with deuterium in carbidopa-d5 provides a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. This isotopic labeling allows for the precise and accurate quantification of non-deuterated carbidopa in biological matrices. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can also lead to altered metabolic profiles, a phenomenon of significant interest in drug metabolism and pharmacokinetic research.[4][5][6]
Chemical Structure and Physical Properties
Carbidopa-d5 shares the same fundamental chemical structure as carbidopa, with the key difference being the substitution of five hydrogen atoms with deuterium. The IUPAC name for Carbidopa is (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid.[1] The deuterium atoms in carbidopa-d5 are typically located on the phenyl ring and/or the methyl group, depending on the synthetic route.
The molecular formula of carbidopa is C₁₀H₁₄N₂O₄, with a molar mass of approximately 226.23 g/mol .[1] For carbidopa-d5, the molecular formula is C₁₀H₉D₅N₂O₄, and the molecular weight is consequently increased to approximately 231.26 g/mol .[7][8][9]
Table 1: Key Chemical and Physical Properties of Carbidopa and Carbidopa-d5
| Property | Carbidopa | Carbidopa-d5 |
| Molecular Formula | C₁₀H₁₄N₂O₄ | C₁₀H₉D₅N₂O₄ |
| Molecular Weight | 226.23 g/mol [1] | 231.26 g/mol [7][8][9] |
| CAS Number | 28860-95-9[1] | 1185134-76-2[7][8] |
| Appearance | White to off-white crystalline powder | Off-White to Pale Beige Solid[8] |
| Melting Point | 203-205 °C (decomposes)[1] | Not explicitly available, but expected to be similar to carbidopa. |
| Solubility | Slightly soluble in water.[1] Soluble in DMSO (with heating/sonication), slightly soluble in methanol.[10][11] | Expected to have similar solubility to carbidopa. |
The Role of Deuteration in Pharmacokinetic Studies
The primary application of carbidopa-d5 is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages of using a stable isotope-labeled internal standard like carbidopa-d5 include:
-
Improved Accuracy and Precision: Co-elution of the analyte and the deuterated internal standard helps to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
-
Reduced Matrix Effects: The internal standard experiences similar matrix effects as the analyte, leading to more reliable quantification.
-
Enhanced Specificity: The mass difference between the analyte and the internal standard allows for their distinct detection, minimizing interference from other compounds in the sample.
The "deuterium switch" is a strategy in drug development where hydrogen atoms in a drug molecule are replaced with deuterium to intentionally alter its metabolic profile.[12] The stronger C-D bond can slow down metabolic reactions that involve C-H bond cleavage, potentially leading to:
-
Reduced formation of toxic metabolites. [5]
-
Improved safety and efficacy profiles.
While carbidopa-d5 is primarily used as an internal standard, the principles of the kinetic isotope effect are fundamental to understanding its behavior and the broader field of deuterated drugs.
Synthesis of Carbidopa-d5
While specific, detailed protocols for the synthesis of carbidopa-d5 are often proprietary, the general approach involves introducing deuterium atoms into the carbidopa molecule or its precursors. A common synthesis route for carbidopa starts with a modified Strecker reaction on an arylacetone, followed by hydrolysis steps.[3]
To produce carbidopa-d5, deuterated starting materials or reagents would be incorporated into this synthetic pathway. For example, a deuterated arylacetone could be used as a starting material. Another approach could involve H-D exchange reactions on the carbidopa molecule or a suitable intermediate under conditions that favor the replacement of specific hydrogen atoms with deuterium.
Caption: General overview of a potential synthetic approach for Carbidopa-d5.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of carbidopa and its deuterated analog.
Methodology:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol. The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
-
Detection: UV detection at approximately 280 nm is suitable for carbidopa.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
-
Injection Volume: Typically 10-20 µL.
Caption: A typical workflow for the HPLC analysis of Carbidopa-d5.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the highly sensitive and selective quantification of carbidopa-d5 in biological matrices.
Methodology:
-
Chromatography: The HPLC conditions are similar to those described above, serving to separate carbidopa-d5 from other components in the sample before it enters the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion for both carbidopa and carbidopa-d5.
-
For Carbidopa: The precursor ion is m/z 227.1, and a common product ion is m/z 181.0.
-
For Carbidopa-d5: The precursor ion will be m/z 232.1, and the product ion will likely also be m/z 181.0 if the fragmentation does not involve the deuterated positions. However, the exact product ion should be determined experimentally.
-
Caption: The workflow for LC-MS/MS analysis of Carbidopa-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of carbidopa-d5 and determining the positions and extent of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum of carbidopa-d5 will show a reduction or absence of signals corresponding to the positions where hydrogen has been replaced by deuterium. The integration of the remaining proton signals can be used to quantify the degree of deuteration at specific sites.
-
¹³C NMR: The carbon-13 NMR spectrum will also be affected by deuteration. The signals for carbons directly bonded to deuterium will appear as multiplets due to C-D coupling and will have a slightly different chemical shift compared to the non-deuterated analog.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule, providing information about their chemical environment.
Conclusion
Carbidopa-d5 is an indispensable tool for researchers in drug development and pharmacokinetics. Its use as an internal standard in bioanalytical methods ensures the accuracy and reliability of quantitative data for carbidopa. A thorough understanding of its chemical structure, physical properties, and the analytical techniques used for its characterization is essential for its effective application in scientific research. The principles of isotopic labeling and the kinetic isotope effect that underpin the utility of carbidopa-d5 also offer broader insights into the design and evaluation of deuterated drugs with potentially improved therapeutic profiles.
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